

A Comparative Guide to the Physicochemical Properties of 1,3,5-Triethylbenzene

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Compound of Interest

Compound Name: 1,3,5-Triethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of experimental data on the properties of **1,3,5-Triethylbenzene**. For comparative analysis, data for its isomers, 1,2,3-Triethylbenzene and 1,2,4-Triethylbenzene, along with the structurally similar compound Mesitylene (1,3,5-Trimethylbenzene), are also presented. The information herein is collated from peer-reviewed literature and established chemical databases to ensure reliability and accuracy, serving as a crucial resource for professionals in research and development.

Data Presentation: Comparative Physicochemical Properties

The following tables summarize the key physical and thermodynamic properties of **1,3,5-Triethylbenzene** and its related compounds. This allows for a direct comparison of their fundamental characteristics under standard conditions.

Table 1: Physical Properties of **1,3,5-Triethylbenzene** and Analogues

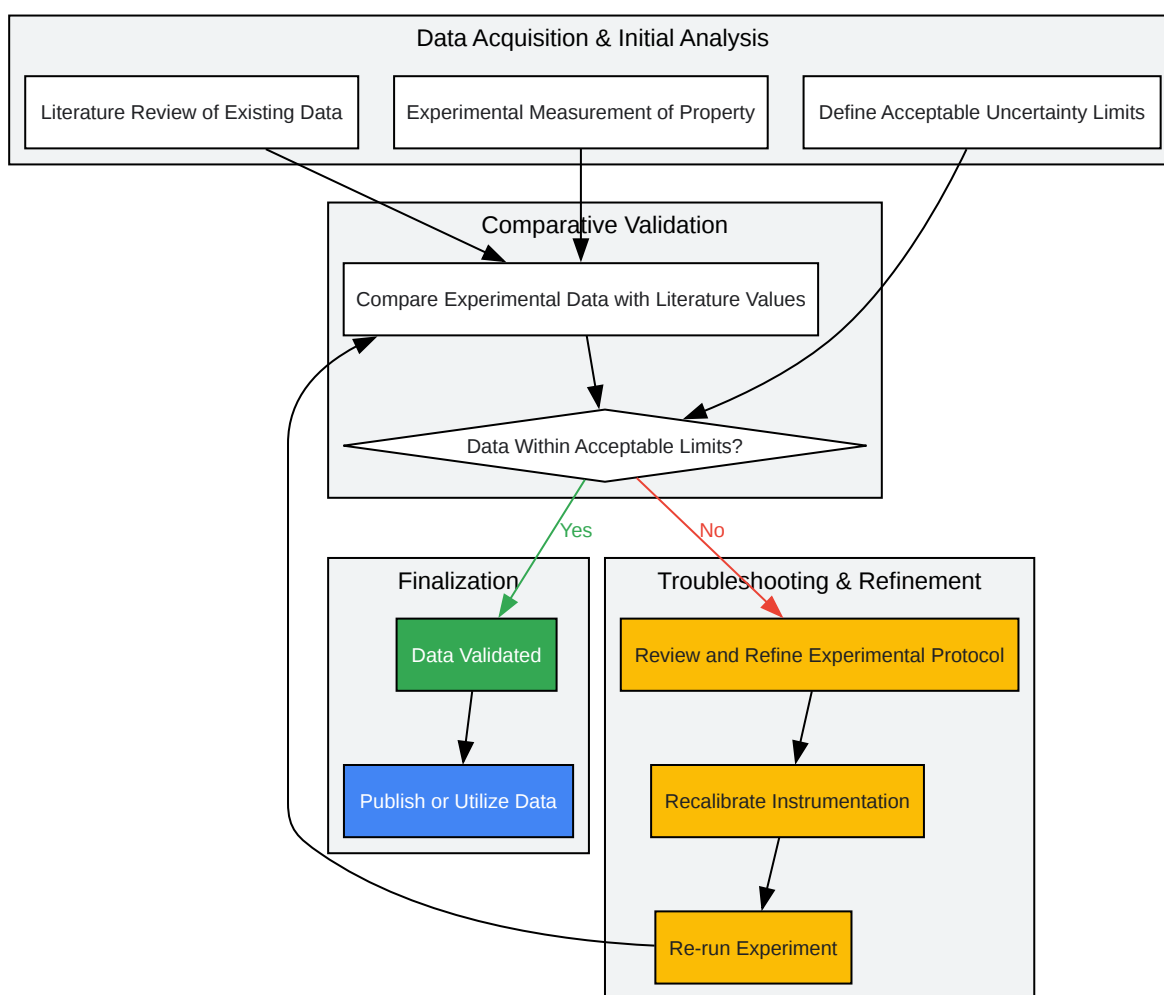
Property	1,3,5-Triethylbenzene	1,2,3-Triethylbenzene (estimate)	1,2,4-Triethylbenzene	Mesitylene (1,3,5-Trimethylbenzene)
CAS Number	102-25-0	25340-18-5	877-44-1	108-67-8
Molecular Formula	C ₁₂ H ₁₈	C ₁₂ H ₁₈	C ₁₂ H ₁₈	C ₉ H ₁₂
Molecular Weight (g/mol)	162.27	162.30	162.27	120.19
Boiling Point (°C)	215 - 216[1][2]	212.7	220-222[3][4]	163 - 166[5][6]
Melting Point (°C)	-66.5 to -67[2][7]	-25.43[8]	-78[3][4]	-45 to -44.7[5]
Density (g/mL)	0.862 at 25°C[1][9]	0.863	0.872 at 25°C[3]	0.864 at 25°C[5][6]
Refractive Index (n _{20/D})	1.495[1][2]	1.4969	1.501[3]	1.499[5][6]
Flash Point (°C)	76[1][9]	75.5[8]	Not Available	50[5]

Table 2: Thermodynamic Properties of 1,3,5-Triethylbenzene

Property	Value	Units
Standard Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	59.20 \pm 0.30	kJ/mol
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	143.31	kJ/mol
Standard Enthalpy of Formation (gas, $\Delta_f H^\circ_{\text{gas}}$)	-77.42	kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	20.10	kJ/mol

Logical Workflow for Experimental Data Validation

The validation of experimental data is a critical process in scientific research. The following diagram illustrates a standardized workflow for ensuring the accuracy and reliability of measured properties.



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Caption: Workflow for the validation of experimental data.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of standard protocols for determining key physical properties.

1. Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.^[10] A common method for its determination is simple distillation.^{[10][11]}

- Apparatus: Distilling flask, condenser, receiving flask, thermometer, and a heating source.
- Procedure:
 - A known volume of the liquid (e.g., **1,3,5-Triethylbenzene**) is placed in the distilling flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.
 - The liquid is heated gently.
 - As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
 - The temperature is recorded when it becomes constant, which indicates the boiling point of the liquid.^[12] It is crucial to also record the atmospheric pressure as boiling point varies with pressure.^[13]

2. Melting Point Determination (Capillary Method)

The melting point is the temperature at which a solid turns into a liquid.^[14] For crystalline organic compounds, it is a key indicator of purity.^[15]

- Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, and a thermometer.^{[14][16]}

- Procedure:
 - A small amount of the finely powdered, dry solid sample is packed into a capillary tube.[\[17\]](#)
 - The capillary tube is placed in the heating block of the melting point apparatus.[\[16\]](#)
 - The sample is heated at a controlled, slow rate, typically 1-2°C per minute, near the expected melting point.[\[14\]](#)
 - The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[\[16\]](#) Pure substances typically have a sharp melting range of 0.5-1.0°C.[\[14\]](#)

3. Density Measurement (Bingham Pycnometer Method - ASTM D1217)

Density is a fundamental physical property defined as mass per unit volume.[\[18\]](#) The Bingham pycnometer method is a highly accurate technique for determining the density of pure hydrocarbons and petroleum distillates.[\[18\]](#)[\[19\]](#)

- Apparatus: A Bingham pycnometer, a constant-temperature bath, and an analytical balance.
- Procedure:
 - The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately determined.
 - It is then filled with the sample liquid, taking care to avoid air bubbles.
 - The filled pycnometer is brought to a constant, specified temperature (e.g., 20°C or 25°C) in the temperature bath.[\[18\]](#)[\[19\]](#)
 - The volume of the liquid is adjusted to a specific mark, and the outside of the pycnometer is cleaned and dried.
 - The filled pycnometer is weighed.
 - The density is calculated by dividing the mass of the liquid by the calibrated volume of the pycnometer.[\[7\]](#)[\[20\]](#)

4. Refractive Index Measurement (Abbe Refractometer - ASTM D1218)

The refractive index is a dimensionless number that describes how light propagates through a substance and is a characteristic property of pure compounds.[1]

- Apparatus: An Abbe-type refractometer with a circulating constant-temperature bath and a light source (typically a sodium lamp).
- Procedure:
 - The refractometer is calibrated using a standard of known refractive index.
 - A few drops of the liquid sample are placed on the prism of the refractometer.[21]
 - The prisms are closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20°C).[21]
 - The light source is positioned, and the telescope is adjusted until the boundary line between the light and dark fields is sharp and centered on the crosshairs.
 - The refractive index is read from the instrument's scale. Temperature correction may be necessary if the measurement is not performed at the standard temperature.[21]

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